BMS-986169

Binding Affinity GluN2B NAM Radioligand Binding

Sourcing a highly selective GluN2B NAM with a well-documented preclinical profile? BMS-986169 delivers potent, sub-24nM modulation, validated antidepressant efficacy in TRD models (MED=1mg/kg i.v.), and minimal hERG risk (IC50=28.4μM). Distinct from non-selective NMDA antagonists, its clean behavioral profile (no hyperlocomotion) and superior subunit selectivity (>10% inhibition at 3μM for 2A/C/D) ensure high-fidelity experimental results. An essential benchmark for synaptic plasticity and next-gen antidepressant discovery.

Molecular Formula C23H27FN2O2
Molecular Weight 382.5 g/mol
Cat. No. B606293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-986169
SynonymsBMS-986169;  BMS 986169;  BMS986169; 
Molecular FormulaC23H27FN2O2
Molecular Weight382.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H27FN2O2/c1-16-2-4-17(5-3-16)14-26-13-11-22(23(26)28)25-12-10-20(21(24)15-25)18-6-8-19(27)9-7-18/h2-9,20-22,27H,10-15H2,1H3/t20-,21+,22+/m0/s1
InChIKeyUNVYDSCXINFREZ-BHDDXSALSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-986169: A High-Affinity GluN2B Negative Allosteric Modulator for Treatment-Resistant Depression Research


BMS-986169 is a potent, intravenously administered negative allosteric modulator (NAM) of the glutamate N-methyl-D-aspartate (NMDA) receptor 2B subunit (GluN2B) [1]. It was developed as the active parent molecule of the water-soluble phosphate prodrug BMS-986163 to address significant unmet needs in treatment-resistant depression (TRD) [1][2]. The compound exhibits high binding affinity for the GluN2B allosteric site and demonstrates antidepressant-like activity in preclinical behavioral models [1].

Why GluN2B NAMs Are Not Interchangeable: The Case for BMS-986169's Differentiated Preclinical Profile


While several GluN2B negative allosteric modulators (NAMs) have been investigated for TRD, including early compounds like Ro 25-6981 and CP-101,606, they are not functionally interchangeable [1]. Critical differences exist in their binding affinity, selectivity for GluN2B over other NMDA receptor subunits, off-target liability, and in vivo behavioral profiles [1][2]. For instance, subtle variations in chemical structure can dramatically impact the risk of cardiovascular side effects (e.g., hERG inhibition) or alter the therapeutic window [1]. Therefore, selecting a specific GluN2B NAM like BMS-986169 for research requires a rigorous evaluation of its distinct quantitative profile against these known comparators.

Quantitative Differentiation of BMS-986169: A Comparative Evidence Guide for Scientific Procurement


Superior Binding Affinity at GluN2B vs. Classical GluN2B NAMs

BMS-986169 demonstrates a 10-fold higher binding affinity for the GluN2B allosteric modulatory site compared to the classical GluN2B NAMs Ro 25-6981 and ifenprodil [1][2]. The Ki value for BMS-986169 is in the low nanomolar range (4.03–6.3 nM), whereas Ro 25-6981 and ifenprodil bioisosteres exhibit Ki values of 50 nM and 66 nM, respectively [1][2]. This higher affinity translates to a lower concentration requirement for receptor engagement.

Binding Affinity GluN2B NAM Radioligand Binding

Functional Selectivity Profile: Minimal Activity at GluN2A/C/D Receptors

In functional assays using Xenopus oocytes expressing human NMDA receptor subtypes, BMS-986169 potently inhibited GluN2B receptor function (IC50 = 24.1 nM) while showing negligible inhibition of other GluN2 subunits (GluN2A, GluN2C, GluN2D) at a concentration of 3 µM, with inhibition percentages of -2.4%, 8.6%, and 7%, respectively [1]. This contrasts with classical GluN2B NAMs like CP-101,606, which while also selective, exhibit a distinct binding mode and may have different effects on triheteromeric receptors [2].

Functional Selectivity Oocyte Electrophysiology NMDA Subunits

Favorable Cardiovascular Safety Margin via Reduced hERG Inhibition

BMS-986169 demonstrates a significantly reduced potential for cardiovascular side effects compared to the prototypical non-selective NMDA antagonist ketamine, which is known to inhibit hERG channels [1]. BMS-986169 weakly inhibited the human ether-a-go-go-related gene (hERG) channel with an IC50 of 28.4 µM, which is over 1,000-fold higher than its GluN2B functional IC50 (24.1 nM) [1]. In contrast, ketamine has been shown to inhibit hERG channels with an IC50 in the low micromolar range, potentially contributing to its clinical cardiovascular effects [1].

Cardiac Safety hERG Off-Target Liability

In Vivo Antidepressant-Like Efficacy with Reduced Behavioral Side Effects

In the mouse forced swim test (FST), intravenous administration of BMS-986169 produced a reduction in immobility time comparable to that of ketamine, with a minimum effective dose (MED) of 1 mg/kg [1][2]. Crucially, unlike ketamine, BMS-986169 did not induce hyperlocomotion or other abnormal behaviors in mice or cynomolgus monkeys at antidepressant-relevant doses [1]. This indicates that BMS-986169 can achieve antidepressant-like efficacy without eliciting the dissociative or psychotomimetic side effects associated with ketamine [1].

Antidepressant Forced Swim Test Behavioral Pharmacology

Optimal Research Applications for BMS-986169 Based on Preclinical Evidence


Investigating Rapid Antidepressant Mechanisms Independent of Monoamine Systems

BMS-986169 is an ideal tool compound for researchers dissecting the neurobiological mechanisms of rapid-acting antidepressants. Its robust efficacy in the mouse forced swim test (MED = 1 mg/kg i.v.) and ability to increase ex vivo hippocampal long-term potentiation (LTP) 24 hours post-dose provide a validated model for studying the synaptic plasticity pathways involved in fast-onset therapeutic effects [1][2]. This application is supported by evidence showing that its effects are similar to those of intravenous ketamine but are mediated through a selective GluN2B negative allosteric modulation mechanism [1].

Selective Pharmacological Manipulation of GluN2B-Containing NMDA Receptors

In electrophysiology and neuropharmacology studies, BMS-986169 serves as a high-precision probe for selectively inhibiting GluN2B-containing NMDA receptors. Its functional profile, showing minimal inhibition of GluN2A, GluN2C, and GluN2D receptors (<10% inhibition at 3 µM), allows researchers to confidently attribute observed physiological or behavioral outcomes to GluN2B blockade rather than off-target activity at other NMDA subtypes [1]. This selectivity is superior to that of non-selective NMDA antagonists and is well-characterized against other classical GluN2B NAMs [1].

Developing Safer NMDA-Targeted Therapies by Mitigating Cardiovascular and Psychotomimetic Liabilities

For drug discovery programs focused on developing next-generation antidepressants or neuroprotective agents, BMS-986169 represents a valuable benchmark and reference standard. Its preclinical profile demonstrates that potent GluN2B antagonism can be decoupled from the two primary liabilities of non-selective NMDA antagonists: hERG-related cardiotoxicity (IC50 = 28.4 µM) and ketamine-like psychotomimetic side effects (no hyperlocomotion observed) [1][2]. This makes BMS-986169 a key compound for comparative studies aimed at optimizing the safety and tolerability profile of new chemical entities targeting the NMDA receptor complex [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-986169

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.